5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride
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Overview
Description
5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. Thiazole rings are known for their aromaticity and biological activity, while piperidine rings are common in many pharmaceuticals due to their stability and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of α-acetobutyro-lactone to form the thiazole ring, followed by chlorination, hydrolysis, and decarboxylation . The piperidine ring is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets. The compound can activate or inhibit biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride: Similar structure but with a benzothiazole ring.
4-Methyl-5-(β-hydroxyethyl)-thiazole: Similar thiazole ring but different substituents.
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives: Thiazole derivatives with different functional groups
Uniqueness
5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride is unique due to its combination of a thiazole ring and a piperidine ring, which imparts both biological activity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17ClN2S |
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Molecular Weight |
232.77 g/mol |
IUPAC Name |
5-methyl-2-(4-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C10H16N2S.ClH/c1-8-7-12-9(13-8)10(2)3-5-11-6-4-10;/h7,11H,3-6H2,1-2H3;1H |
InChI Key |
UZWJQSHLVJTDPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C2(CCNCC2)C.Cl |
Origin of Product |
United States |
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